Product packaging for CP-533,536 metabolite M11(Cat. No.:CAS No. 574759-30-1)

CP-533,536 metabolite M11

Cat. No.: B12775113
CAS No.: 574759-30-1
M. Wt: 334.4 g/mol
InChI Key: SKMRHCOWINZBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of CP-533,536 (Evatanepag) as a Prostaglandin (B15479496) E2 Receptor Agonist

CP-533,536, also known by its non-proprietary name Evatanepag, is a synthetic, non-prostanoid compound recognized for its function as a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype EP2. invivochem.comadooq.commedchemexpress.commedchemexpress.com Prostaglandin E2 is a principal mediator in various physiological processes, including bone metabolism. The anabolic effects of PGE2 on bone have been linked to increased levels of cyclic AMP (cAMP), implicating the EP2 and EP4 receptor subtypes in bone formation. researchgate.net

Evatanepag was developed as a selective EP2 agonist to harness the therapeutic potential of local bone formation. medkoo.combiocat.com Research has demonstrated its ability to stimulate bone healing in preclinical models, such as rat fracture models, suggesting its potential as a therapeutic agent for fractures and other bone defects. researchgate.netmedkoo.com The compound binds with high affinity to the EP2 receptor and is significantly more selective for this subtype compared to others, including the EP4 receptor. researchgate.net This selectivity is a key characteristic, as it aims to elicit specific therapeutic effects while minimizing potential side effects associated with the broader activity of PGE2. researchgate.net

Significance of Drug Metabolism in Xenobiotic Disposition and Biological Impact

Metabolic processes, which typically occur in phases, are essential for converting lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products. wikipedia.org This transformation facilitates their elimination from the body. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl groups) through processes like oxidation, reduction, or hydrolysis, often catalyzed by enzymes like the cytochrome P450 (CYP) superfamily. wikipedia.orgnih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous polar molecules, such as glucuronic acid or sulfate, further increasing their water solubility for excretion. nih.gov

The rate and pathway of metabolism determine the duration and intensity of a drug's pharmacological action. wikipedia.org Furthermore, metabolites can be pharmacologically active, inactive, or even toxic. Therefore, a comprehensive understanding of a drug's metabolic profile is crucial for assessing its efficacy and safety during its development. routledge.com

Identification of CP-533,536 Metabolite M11 within the Overall Metabolic Profile

The biotransformation of Evatanepag (CP-533,536) has been the subject of detailed metabolic studies. In vivo research in rats indicated that the drug is extensively metabolized, with only about 26% of a dose being recovered as the unchanged parent drug. researchgate.net The metabolic pathways are complex, involving both Phase I and Phase II reactions. researchgate.net

A primary metabolic pathway for CP-533,536 is the oxidation of its tert-butyl group. researchgate.netresearchgate.net This process leads to the formation of several metabolites. One of the key metabolites identified in this pathway is designated as M11. The systematic chemical name for this compound is 2-methyl-2-(4-((pyridin-3-ylsulfonylamino)methyl)phenyl)propionic acid. ncats.io This structure indicates that one of the methyl groups on the tert-butyl moiety of the parent compound has been oxidized to a carboxylic acid. This metabolite has been confirmed through comparison with synthetically created standards. researchgate.net

The formation of this carboxylic acid metabolite is a significant step in the metabolic cascade. Further investigations have shown that the enzymes primarily responsible for the metabolism of CP-533,536, including the formation of its oxidized metabolites, are CYP3A4, CYP3A5, and CYP2C8. researchgate.netnih.govmdpi.com Studies have also identified other unusual metabolites resulting from C-demethylation of the tert-butyl group, highlighting the complexity of its biotransformation. sci-hub.se

Rationale for Comprehensive Academic Research on this compound

Comprehensive academic and industrial research into specific drug metabolites like M11 is a fundamental requirement in drug discovery and development. The rationale for this focused investigation is multifaceted. A primary driver is the need to fully characterize the pharmacological and toxicological profile of all significant metabolites. Metabolites can retain, lose, or even gain activity compared to the parent drug, and some may be responsible for adverse effects.

The investigation into the biotransformation of CP-533,536 revealed unusual metabolic pathways, such as C-C bond cleavage, which are not commonly observed in drug metabolism. sci-hub.se The study of how metabolites like M11 are formed provides valuable insights into the mechanisms of drug-metabolizing enzymes, particularly cytochrome P450 isoforms. nih.govmdpi.comsci-hub.se Understanding these mechanisms is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response. nih.gov Elucidating the complete metabolic fate of a drug candidate like Evatanepag is essential for regulatory approval and ensures a thorough understanding of its disposition and potential biological impact in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O4S B12775113 CP-533,536 metabolite M11 CAS No. 574759-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

574759-30-1

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-methyl-2-[4-[(pyridin-3-ylsulfonylamino)methyl]phenyl]propanoic acid

InChI

InChI=1S/C16H18N2O4S/c1-16(2,15(19)20)13-7-5-12(6-8-13)10-18-23(21,22)14-4-3-9-17-11-14/h3-9,11,18H,10H2,1-2H3,(H,19,20)

InChI Key

SKMRHCOWINZBQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

Discovery and Structural Elucidation of Cp 533,536 Metabolite M11

Initial Identification of CP-533,536 Metabolites in Biological Systems

The metabolism of CP-533,536 has been investigated in preclinical species to understand its pharmacokinetic profile and clearance pathways. These studies have confirmed that the compound undergoes extensive metabolism. The primary routes of biotransformation for CP-533,536 have been identified as oxidation and other phase I and phase II reactions. However, within the published research, there is no specific mention of the identification of a metabolite referred to as M11.

Spectroscopic Characterization of CP-533,536 Metabolite M11

The structural elucidation of drug metabolites relies heavily on sophisticated spectroscopic techniques. These methods are essential for determining the precise chemical structure of the biotransformation products.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This information is the first step in identifying an unknown metabolite. In the context of CP-533,536, while HRMS has been used to characterize other metabolites, no data has been published that would allow for the determination of the molecular formula of a metabolite M11.

Product Ion Mass Spectra for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides information about the structure of a molecule by analyzing its fragmentation pattern. By inducing fragmentation of the parent ion and analyzing the resulting product ions, scientists can deduce the structural modifications that have occurred during metabolism. There is no publicly available product ion mass spectra data for a CP-533,536 metabolite identified as M11.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural assignment of organic molecules. It provides detailed information about the connectivity of atoms within a molecule. For other metabolites of CP-533,536, such as those resulting from C-demethylation (M9 and M10), their structures have been confirmed using NMR. However, no NMR data for a metabolite M11 of CP-533,536 has been reported in the scientific literature.

Confirmation of this compound Structure via Synthetic Standards

The unequivocal confirmation of a metabolite's structure is achieved by comparing the analytical data of the isolated metabolite with that of a synthetically prepared reference standard. This process involves synthesizing the proposed structure of the metabolite and then comparing its chromatographic and spectroscopic properties (e.g., retention time, mass spectrum, and NMR spectrum) to those of the metabolite identified in biological samples. As the structure of a putative metabolite M11 of CP-533,536 has not been proposed or identified, the synthesis of a corresponding standard has not been reported.

Metabolic Pathways and Biotransformation of Cp 533,536 Leading to Metabolite M11

Primary Metabolic Transformations of CP-533,536 (Phase I Reactions)

Phase I metabolism of CP-533,536 involves oxidation, hydroxylation, and N-dealkylation reactions.

The primary oxidative pathway for CP-533,536 is the oxidation of its tert-butyl side chain. This process leads to the formation of an omega-hydroxy metabolite, which can be further oxidized to a carboxylic acid derivative. N-oxidation of the pyridine (B92270) ring has also been identified as a metabolic route.

Hydroxylation is a key metabolic transformation of CP-533,536. This process primarily involves the addition of a hydroxyl group to the tert-butyl moiety of the compound.

N-dealkylation has been noted as another metabolic pathway for CP-533,536. This reaction involves the removal of an alkyl group from the nitrogen atom within the molecule's structure.

Secondary Metabolic Transformations of CP-533,536 (Phase II Reactions)

Following Phase I reactions, the metabolites of CP-533,536 can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body.

Conjugation with glucuronic acid is a potential Phase II metabolic pathway for CP-533,536 and its metabolites.

Sulfation, the conjugation with a sulfonate group, has also been identified as a secondary metabolic transformation for the metabolites of CP-533,536.

Summary of Known Metabolites of CP-533,536

The following table summarizes the metabolites of CP-533,536 that have been identified in published research. As noted, metabolite M11 is not mentioned in these studies.

Metabolite IDDescription
M3Carboxylic acid derivative formed from the oxidation of the tert-butyl side chain.
M4Omega-hydroxy metabolite formed from the hydroxylation of the tert-butyl side chain.
M5N-oxide metabolite formed from the oxidation of the pyridine ring.
M6Sulfate conjugate of a Phase I metabolite.
M12Aromatic hydroxylation product.
M22, M23, M26Unusual metabolites resulting from C-demethylation of the tert-butyl group.

Information regarding the chemical compound “CP-533,536 metabolite M11” is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific information on the metabolic pathways, biotransformation, or specific roles of a metabolite designated as M11 for the compound CP-533,536.

The available research on CP-533,536, also known as Evatanepag, primarily focuses on its synthesis, mechanism of action as a selective prostaglandin (B15479496) E2 (PGE2) receptor EP2 agonist, and its potential therapeutic applications, particularly in bone healing. While the pharmacokinetics of the parent compound are mentioned in some studies, details regarding its metabolism and the identities of its metabolites are not provided.

Similarly, there is no information available concerning the investigation of carbon-carbon bond cleavage in related metabolites, such as M9 and M10, or the potential role of M11 as an intermediate in any such pathways.

Due to the complete absence of data on "this compound" in the searched resources, it is not possible to generate the requested article.

Enzymatic Mechanisms and Cytochrome P450 Involvement in Cp 533,536 Metabolism and Metabolite M11 Formation

Identification of Cytochrome P450 Isoforms Mediating CP-533,536 Biotransformation

The metabolism of CP-533,536 is carried out by at least three major recombinant human P450 isoforms: CYP3A4, CYP3A5, and CYP2C8. nih.gov These enzymes are responsible for the oxidative transformation of the parent compound into various metabolites.

Roles of CYP3A4 and CYP3A5 in Oxidative Metabolism

CYP3A4 and CYP3A5 play a significant role in the oxidative metabolism of CP-533,536. nih.gov These closely related isoforms are involved in several key metabolic pathways of the compound. The contribution of CYP3A4 and CYP3A5 is underscored by inhibition studies, which demonstrate a complete cessation of metabolic activity in the presence of ketoconazole, a potent inhibitor of these enzymes. nih.gov

Role of CYP2C8 in Metabolic Processes

Alongside the CYP3A subfamily, CYP2C8 has been identified as a key enzyme in the metabolic processing of CP-533,536. nih.gov The involvement of CYP2C8 is confirmed by inhibition experiments where quercetin, a known inhibitor of this isoform, completely blocks the metabolic turnover of CP-533,536 in incubations with the CYP2C8 enzyme. nih.gov

NADPH-Dependency of Metabolic Turnover

The metabolic turnover of CP-533,536 is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov This dependency indicates that the metabolism is a reductive process, which is characteristic of reactions catalyzed by cytochrome P450 enzymes.

Characterization of Enzyme Inhibition Profiles

The specific roles of the involved P450 isoforms have been further elucidated through the use of selective chemical inhibitors.

InhibitorTarget Enzyme(s)Effect on CP-533,536 Metabolism
Ketoconazole CYP3A4/5Complete inhibition in CYP3A4/5 incubations nih.gov
Quercetin CYP2C8Complete inhibition in CYP2C8 incubations nih.gov

These findings confirm the critical roles of CYP3A4, CYP3A5, and CYP2C8 in the biotransformation of CP-533,536.

Contributions of Other Drug Metabolizing Enzymes (e.g., Non-P450 enzymes)

While the primary metabolic pathways of CP-533,536 are mediated by cytochrome P450 enzymes, the potential involvement of non-P450 enzymes cannot be entirely ruled out without further investigation. However, current research has predominantly focused on the role of the CYP system in the biotransformation of this compound.

Mechanistic Studies of Enzymatic Reactions Leading to CP-533,536 Metabolites

The enzymatic reactions catalyzed by CYP3A4, CYP3A5, and CYP2C8 lead to the formation of several metabolites. The major metabolic pathways identified include:

Oxidation of the tert-butyl moiety: This results in the formation of an omega-hydroxy metabolite (M4), which can be further oxidized to the corresponding carboxylic acid (M3). nih.gov

Oxidation of the pyridine (B92270) moiety. nih.gov

N-dealkylation of the methylphenoxy acetic acid moiety. nih.gov

In addition to these primary pathways, a series of unusual metabolites (M22, M23, and M26) resulting from the C-demethylation of the tert-butyl group have been identified. nih.gov It is important to note that a metabolite specifically designated as M11 has not been characterized in the referenced literature detailing the metabolism of CP-533,536. The identified metabolites and their formation pathways are summarized below.

MetaboliteFormation Pathway
M4 Oxidation of the tert-butyl moiety to form the omega-hydroxy metabolite nih.gov
M3 Further oxidation of the alcohol metabolite M4 to the corresponding carboxylic acid nih.gov
M22, M23, M26 C-demethylation of the tert-butyl group nih.gov

Analytical Methodologies for Identification and Quantification of Cp 533,536 Metabolite M11

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Metabolite Detection and Elucidation

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for both the qualitative and quantitative analysis of drug metabolites in complex biological matrices. nih.govmdpi.com The initial chromatographic separation reduces the complexity of the sample, allowing for the distinct analysis of various metabolites by the mass spectrometer. nih.gov LC-MS/MS, or tandem mass spectrometry, is particularly powerful for these studies, offering enhanced selectivity and structural information. nih.gov

High-resolution mass spectrometry (HRMS) plays a pivotal role in the elucidation of unknown metabolites by providing highly accurate mass measurements. This capability allows for the determination of the elemental composition of a metabolite, which is a crucial first step in its identification. Instruments such as Quadrupole Time-of-Flight (QTOF) and Orbitrap are frequently utilized for this purpose. nih.gov A significant advantage of modern HRMS instruments is their ability to operate in data-independent acquisition (DIA) mode. This allows for the collection of full scan tandem MS (MS/MS) data for all precursor ions within a selected range, ensuring that no potential metabolite is missed during the initial screening phase. nih.gov

Table 1: Key Features of High-Resolution MS in Metabolite Identification

Feature Description Relevance to Metabolite M11
High Mass Accuracy Provides exact mass measurements, enabling the determination of elemental composition. Crucial for proposing the molecular formula of M11 and distinguishing it from other potential metabolites with similar nominal masses.
High Resolving Power Ability to distinguish between ions with very similar mass-to-charge ratios. Essential for separating M11 from isobaric interferences in complex biological samples.

| Data-Independent Acquisition (DIA) | Fragments all precursor ions, providing comprehensive MS/MS data in a single run. | Facilitates retrospective data analysis and the identification of unexpected metabolites alongside M11. |

Hybrid mass spectrometers that combine triple quadrupole and linear ion trap technologies (QqLIT) offer a versatile platform for drug metabolism studies. sci-hub.boxnih.gov These instruments retain the classic scan functions of a triple quadrupole, such as precursor ion and neutral loss scans, which are invaluable for screening for specific classes of metabolites. sci-hub.boxnih.gov Simultaneously, they provide the high sensitivity and MSn scanning capabilities of an ion trap. nih.gov This dual functionality allows for both the detection of potential metabolites in a survey scan and the subsequent generation of detailed fragment ion spectra for structural elucidation in a dependent scan, all within a single chromatographic run. sci-hub.box The linear ion trap mode can significantly increase the signal-to-noise ratio, which is particularly beneficial for detecting low-level metabolites. sci-hub.box

Atmospheric pressure ionization time-of-flight (API-TOF) mass spectrometry, particularly in hybrid configurations like ion trap-TOF (IT-TOF), is another powerful tool for metabolite characterization. nih.gov These instruments provide high-resolution and accurate mass measurements for both precursor and product ions. This level of detail is critical for confirming the elemental composition of fragment ions, which in turn helps to piece together the structure of the metabolite. The combination of an ion trap for fragmentation and a TOF analyzer for high-resolution mass detection offers a comprehensive approach to structural elucidation.

For quantitative analysis, multiple reaction monitoring (MRM), also known as selected reaction monitoring (SRM), is the gold standard in LC-MS/MS. nih.govwikipedia.org This technique is performed on a triple quadrupole mass spectrometer and is renowned for its exceptional sensitivity and selectivity. nih.gov In an MRM experiment, the first quadrupole selects a specific precursor ion (e.g., the protonated M11 molecule), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to monitor for a specific, characteristic product ion. wikipedia.org This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from the biological matrix and enabling accurate quantification of even low-concentration metabolites. nih.gov The development of a robust MRM method often involves the use of stable isotope-labeled internal standards to ensure accuracy and precision. researchgate.net

Table 2: Example of MRM Parameters for Metabolite Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Mode
Metabolite M11 [M+H]+ Fragment A Positive
Metabolite M11 [M+H]+ Fragment B Positive

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry provides essential information regarding the mass and fragmentation of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural confirmation. nuvisan.com NMR provides detailed information about the three-dimensional structure of a molecule, including the connectivity of atoms and their spatial relationships. nuvisan.com For a novel metabolite like M11, isolating a sufficient quantity for NMR analysis is often a challenge. However, once isolated, 1D (e.g., ¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can elucidate the exact site of metabolic modification on the parent CP-533,536 structure. This level of structural detail is often unattainable by mass spectrometry alone. nuvisan.com

Chemical Derivatization Strategies for Metabolite Characterization (e.g., TiCl₃ for N-oxide reduction)

Chemical derivatization can be a powerful strategy to aid in the structural characterization of metabolites, particularly when trying to distinguish between isomers. A key example in the context of CP-533,536 metabolism is the use of titanium trichloride (B1173362) (TiCl₃) to selectively reduce N-oxide metabolites. researchgate.net Phase I oxidative metabolism can often result in N-oxidation, a pathway that can be difficult to distinguish from other oxidations like C-hydroxylation using mass spectrometry alone, as they can produce metabolites with the same nominal mass. nih.gov

Treatment of a sample containing a suspected N-oxide metabolite with TiCl₃ will selectively reduce the N-oxide back to its corresponding amine (the parent drug or a dealkylated amine). researchgate.netnih.gov When the treated sample is re-analyzed by LC-MS, the disappearance of the metabolite peak and the corresponding increase in the parent amine peak provides strong evidence that the metabolite was indeed an N-oxide. researchgate.net This technique was specifically applied to differentiate the monooxygenated metabolites of CP-533,536, demonstrating its utility in confirming the structure of N-oxide metabolites within this compound's metabolic profile. researchgate.net

Table of Compounds Mentioned

Compound Name Description
CP-533,536 The parent drug, a selective prostaglandin (B15479496) E2 (PGE2) agonist.
CP-533,536 metabolite M11 The specific metabolite being analyzed.

Radio-HPLC for Tracking Radiometrically Labeled CP-533,536 and its Metabolites

Radio-High Performance Liquid Chromatography (Radio-HPLC) is a powerful technique for tracing the metabolic pathways of a drug. This method involves the use of a radiolabeled version of the parent compound, CP-533,536, typically with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H). When the radiolabeled compound is introduced into a biological system, its metabolic products, including M11, will also be radiolabeled.

The process begins with the administration of the labeled CP-533,536, followed by the collection of biological samples (e.g., plasma, urine, feces) at various time points. These samples are then processed and injected into an HPLC system. The HPLC separates the different components of the sample based on their physicochemical properties. As the separated components, including the parent drug and its metabolites, exit the HPLC column, they pass through a radioactivity detector. This detector measures the radioactive signal, allowing for the creation of a radiochromatogram. Each peak in this chromatogram corresponds to a radiolabeled substance. By comparing the retention times of these peaks with those of known standards, and by collecting the fractions corresponding to each peak for further analysis, researchers can identify and quantify the metabolites of CP-533,536, including M11.

Parameter Description
Principle Separation of compounds by HPLC followed by detection of radioactivity.
Isotopes Used Typically ¹⁴C or ³H labeled CP-533,536.
Sample Types Plasma, urine, feces, tissue homogenates.
Data Output Radiochromatogram showing peaks of parent drug and metabolites.
Application Tracing metabolic pathways, quantifying metabolite levels over time.

Strategies for Isotopic Pattern Matching and Mass Defect Filtering in Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of drug metabolites. When analyzing complex biological samples, distinguishing drug-related metabolites from endogenous molecules can be challenging. Isotopic pattern matching and mass defect filtering are advanced data processing strategies that aid in this process.

Isotopic Pattern Matching: This strategy relies on the unique isotopic signature of the drug molecule. Many pharmaceutical compounds contain elements like chlorine or bromine, which have distinctive natural isotopic abundance patterns. Alternatively, a stable isotope-labeled version of the drug (e.g., containing ¹³C or ¹⁵N) can be co-administered with the unlabeled drug in a 1:1 ratio. The mass spectrometer can then be programmed to search for pairs of peaks that are separated by a specific mass difference corresponding to the isotopic label and that appear with the expected intensity ratio. This "doublet" signature is a clear indicator of a drug-related compound, allowing for the selective identification of metabolites like M11 from the vast number of background ions.

Mass Defect Filtering: Mass defect is the difference between the exact mass of a molecule and its nominal mass (the integer mass). Drug molecules and their metabolites often have a different mass defect compared to the majority of endogenous biomolecules. By applying a "mass defect filter," it is possible to computationally remove a significant portion of the background ions from the dataset, thereby highlighting the potential drug metabolites. This technique is particularly useful for identifying unexpected metabolites that may not be found using targeted searches. By defining a specific mass defect window based on the parent drug, CP-533,536, this filtering technique can significantly simplify the complex mass spectra and facilitate the discovery and identification of metabolites such as M11. semanticscholar.orgnih.gov

Strategy Principle Application in M11 Identification
Isotopic Pattern Matching Searching for unique isotopic signatures (natural or from stable isotope labeling) in mass spectra.Selectively identifies CP-533,536-related ions, including M11, by looking for characteristic peak doublets.
Mass Defect Filtering Utilizing the difference in mass defect between drug metabolites and endogenous molecules to filter out background noise. semanticscholar.orgnih.govEnhances the detection of M11 and other metabolites by reducing the complexity of the mass spectral data. semanticscholar.org

Preclinical in Vitro and in Vivo Disposition and Characterization of Cp 533,536 Metabolite M11

In Vitro Metabolic Stability Studies of CP-533,536 in Hepatic Microsomes

No specific data from in vitro metabolic stability studies of CP-533,536 in hepatic microsomes, from any species, are available in the public domain. Such studies are crucial in early drug development to predict the metabolic clearance of a compound. Typically, these experiments involve incubating the compound with liver microsomes and measuring its disappearance over time. The results are often presented as the half-life (t½) and intrinsic clearance (CLint).

Table 1: Illustrative Data Table for In Vitro Metabolic Stability (Hypothetical)

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Rat Data not available Data not available
Dog Data not available Data not available

In Vivo Metabolic Fate of CP-533,536 in Animal Models (e.g., Sprague-Dawley rats)

Information regarding the in vivo metabolic fate of CP-533,536 is sparse. One study noted that in male Sprague-Dawley rats, CP-533,536 exhibited high intravenous clearance and a short half-life, suggesting rapid metabolism and/or excretion. However, the specific metabolic pathways and the identities of the resulting metabolites, including M11, have not been disclosed in published literature. The biotransformation of CP-533,536, a pyridinyl sulfonamide, could potentially involve oxidation, reduction, hydrolysis, and conjugation reactions.

Tissue Distribution and Excretion Profiles of CP-533,536 and its Metabolites

Detailed tissue distribution and excretion profiles for CP-533,536 and its metabolites are not publicly available. These studies are essential for understanding the extent to which a compound and its metabolites distribute into various tissues and the primary routes and rates of their elimination from the body.

Excretion Pathways (e.g., Fecal Predominance)

Without experimental data, it is not possible to determine the primary excretion pathways for CP-533,536 and its metabolites. Typically, excretion occurs via urine and feces, with the predominant route depending on the physicochemical properties of the compounds.

Gender-Related Differences in CP-533,536 Metabolism and Metabolite Profiles in Preclinical Models

There is no available information on gender-related differences in the metabolism and metabolite profiles of CP-533,536 in any preclinical models. Sex-based differences in drug metabolism are common and are often attributed to variations in the expression and activity of metabolic enzymes.

Comparative Metabolite Profiles Across Different Preclinical Species

A comparative analysis of the metabolite profiles of CP-533,536 across different preclinical species cannot be conducted due to the lack of available data. Such studies are critical for selecting the most appropriate animal model for predicting human metabolism and for identifying any species-specific metabolites that may have toxicological implications.

Table 2: Mentioned Chemical Compounds

Compound Name
CP-533,536

Information regarding the chemical compound “CP-533,536 metabolite M11” is not publicly available.

Extensive searches of scientific literature and databases have yielded no specific information on the chemical compound “this compound.” While the parent compound, CP-533,536, is identified as a selective EP2 receptor agonist with potential applications in bone healing, details regarding its metabolic fate, including the formation and biological significance of its metabolites, are not documented in the available resources.

Future Research Directions for Cp 533,536 Metabolite M11

Further Mechanistic Characterization of Enzyme-Metabolite Interactions

Once the formation of metabolite M11 is confirmed, the next critical step would be to identify the specific enzymes responsible for its formation. This typically involves reaction phenotyping studies using a panel of recombinant human cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes. Understanding which enzymes are involved is critical for predicting potential drug-drug interactions. Further mechanistic studies could involve enzyme kinetics to determine the efficiency of the metabolic conversion and computational modeling to visualize the interaction between the parent compound and the active site of the metabolizing enzyme.

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling of CP-533,536 and its Metabolites

The detection and quantification of CP-533,536 and its metabolites, including a potential M11, would necessitate the development of highly sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical work. dntb.gov.ua Method development would focus on achieving low limits of quantification, good accuracy and precision, and high throughput capabilities. These methods would be crucial for conducting detailed pharmacokinetic studies and for comprehensive metabolomic profiling in various biological matrices such as plasma, urine, and feces.

Comparative Metabolomic Analysis of CP-533,536 Metabolite M11 across Diverse Preclinical Models

To assess the translational relevance of preclinical findings to humans, it is essential to perform comparative metabolomic analyses across different animal species. These studies would compare the metabolic profiles of CP-533,536 in commonly used preclinical models (e.g., rats, dogs) and compare them to the human metabolic profile. Significant differences in the formation or clearance of metabolite M11 across species could have important implications for the interpretation of toxicology studies and the prediction of human pharmacokinetics.

Exploration of this compound as a Biomarker for Metabolic Processes of the Parent Compound

If metabolite M11 is found to be a major and stable metabolite of CP-533,536, it could potentially serve as a biomarker for the metabolic clearance of the parent compound. mdpi.com Monitoring the levels of M11 in accessible biological fluids like plasma or urine could provide a non-invasive way to assess the activity of the metabolic pathways responsible for the drug's elimination. This could be particularly useful in clinical studies to understand inter-individual variability in drug metabolism and to identify potential factors that may alter drug exposure.

Q & A

Q. What is the primary pharmacological mechanism of CP-533,536, and how does its selectivity for the EP2 receptor influence bone healing?

CP-533,536 is a non-prostanoid, selective EP2 receptor agonist that mimics prostaglandin E2 (PGE2) by binding to the EP2 receptor subtype (IC₅₀ = 50 nM) and inducing cAMP production, a key pathway linked to bone anabolism . Its selectivity (>250-fold over EP4) minimizes off-target effects associated with PGE2, such as systemic inflammation. Methodologically, receptor specificity was confirmed using competitive binding assays in transfected cells and functional cAMP assays (EC₅₀ = 5 nM) . In vivo validation in canine tibial osteotomy models showed that a single local dose (5–25 mg) in a PLGH matrix induced full defect rebridgement in 75% of subjects by week 8, assessed via radiography and histology .

Q. How is CP-533,536 metabolized in preclinical models, and what are the primary metabolites of interest?

In Sprague-Dawley rats, CP-533,536 undergoes extensive hepatic metabolism via oxidation, sulfation, and glucuronidation. The tert-butyl side chain is oxidized to ω-hydroxy (M4) and ω-carboxy (M3) metabolites, while pyridine N-oxidation generates M5 . Gender-specific differences were observed: M3 (carboxylic acid) dominates in males (32.8% vs. 1.66% in females), whereas females primarily produce sulfated M6 (36.2%) due to differential enzyme expression . Metabolite identification relied on high-resolution LC-MS/MS and NMR, with fecal excretion as the major route (>87% of dose) .

Q. What experimental models are most suitable for studying CP-533,536’s bone-healing efficacy?

Localized bone defect models in rats (tibial marrow injection) and dogs (segmental osteotomy) are gold standards. In rats, trabecular and cortical bone formation was dose-dependent, assessed via µCT and histomorphometry. In canines, radiography and biomechanical testing confirmed defect rebridgement without systemic side effects . Critical parameters include defect size standardization, vehicle-controlled PLGH matrices, and longitudinal imaging at 4–8 weeks post-treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in interspecies metabolic profiles of CP-533,536 (e.g., M3 dominance in male rats vs. M6 in females)?

Gender-related metabolic disparities arise from variations in cytochrome P450 (CYP) and sulfotransferase activity. For example, CYP3A4/5 and CYP2C8 mediate tert-butyl oxidation in humans, while rat isoforms may differ . To address this:

  • Conduct in vitro comparative metabolism studies using hepatocytes or microsomes from multiple species.
  • Use stable isotope labeling to trace metabolic pathways .
  • Apply computational tools like MetFamily or MyCompoundID to predict species-specific metabolite signatures .

Q. What analytical strategies are recommended for identifying and characterizing minor metabolites like M11?

Metabolite M11 (aromatic hydroxylation product) requires advanced workflows:

  • High-resolution LC-MS/MS : Use fragmentation patterns (e.g., neutral loss of 18 Da for hydroxylation) and compare with synthetic standards .
  • NMR-based structural elucidation : ¹H-¹³C HSQC and COSY spectra resolve positional isomerism .
  • Spectral libraries : Cross-reference with databases like HMDB or GNPS for unknown annotation .
  • Data preprocessing : XCMS or MetaboAnalyst for peak alignment and noise reduction .

Q. How can researchers validate the functional relevance of CP-533,536 metabolites (e.g., M3, M11) in bone anabolism?

  • In vitro osteoblast assays : Treat MC3T3-E1 cells with purified metabolites and measure alkaline phosphatase (ALP) activity or osteocalcin secretion .
  • EP2 receptor binding competition : Use radiolabeled CP-533,536 to test metabolite affinity .
  • In vivo pharmacokinetic-pharmacodynamic (PK-PD) modeling : Corrogate metabolite plasma levels (AUC) with bone mineral density (BMD) changes in rat models .

Q. What methodological challenges arise in quantifying CP-533,536 and its metabolites in complex biological matrices?

  • Matrix effects : Plasma proteins and lipids can suppress ionization. Mitigate via protein precipitation (acetonitrile) or SPE cleanup .
  • Isomer discrimination : M3 (ω-carboxy) and M11 (aromatic hydroxyl) require chiral columns or ion mobility spectrometry .
  • Low-abundance metabolites : Use MRM mode on triple quadrupole MS with optimized collision energies .

Data Interpretation & Conflict Resolution

Q. How should researchers address discrepancies between in vitro receptor binding data and in vivo efficacy?

While CP-533,536 shows high EP2 affinity (IC₅₀ = 50 nM) in transfected cells, its in vivo potency depends on local bioavailability and metabolite stability. Solutions include:

  • Tissue-specific pharmacokinetics : Measure drug concentrations in bone marrow via microdialysis .
  • Metabolite interference : Test whether M3/M6 antagonize EP2 in luciferase reporter assays .

Q. What computational tools are recommended for integrating metabolomics data with bone-healing outcomes?

  • Pathway analysis : MetaboAnalyst or KEGG to link metabolites (e.g., M3, M11) to osteogenesis pathways .
  • Multi-omics integration : Correlate metabolite levels with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) datasets from healing bone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.